1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one, also known as MPTP, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one exerts its effects through the inhibition of monoamine oxidase B (MAO-B), an enzyme that catalyzes the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one increases the levels of dopamine in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one has been shown to have various biochemical and physiological effects in different systems. In the cardiovascular system, 1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one has been shown to cause vasodilation through the activation of nitric oxide synthase. In the nervous system, 1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one has been shown to induce parkinsonism through the selective destruction of dopaminergic neurons in the substantia nigra.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one has several advantages and limitations for lab experiments. One advantage is its ability to induce parkinsonism in animal models, making it a useful tool for studying Parkinson's disease. However, its toxicity and potential for inducing irreversible damage to dopaminergic neurons limit its use in long-term studies.
Zukünftige Richtungen
Future research on 1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one could focus on its potential therapeutic applications in other diseases such as Alzheimer's disease and Huntington's disease. Additionally, further studies could investigate the mechanisms underlying its vasodilatory effects and potential applications in cardiovascular disease. Finally, the development of less toxic analogs of 1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one could expand its use in scientific research.
Synthesemethoden
1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one can be synthesized through a multistep process that involves the reaction of 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzylamine with propylamine and pyrrolidin-2-one. The resulting product is purified through column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one has been studied for its potential therapeutic applications in various fields such as cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, 1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease, 1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one has been shown to have vasodilatory effects and reduce blood pressure. In neurodegenerative disorders such as Parkinson's disease, 1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one has been used to induce parkinsonism in animal models for research purposes.
Eigenschaften
Produktname |
1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one |
---|---|
Molekularformel |
C22H26N6O3 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
1-[3-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methylamino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H26N6O3/c1-30-20-15-17(16-23-12-6-14-27-13-5-9-21(27)29)10-11-19(20)31-22-24-25-26-28(22)18-7-3-2-4-8-18/h2-4,7-8,10-11,15,23H,5-6,9,12-14,16H2,1H3 |
InChI-Schlüssel |
KMWUVWJOZZMYCL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCCN2CCCC2=O)OC3=NN=NN3C4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNCCCN2CCCC2=O)OC3=NN=NN3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.